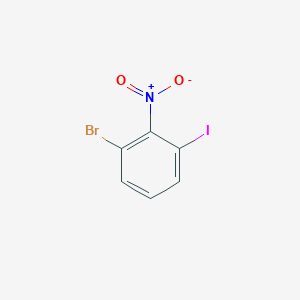
1-Bromo-3-iodo-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrINO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and nitro groups at the 1, 3, and 2 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of bromobenzene to form 1-bromo-2-nitrobenzene, followed by iodination to introduce the iodine substituent at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation reactions under controlled conditions. The use of concentrated sulfuric acid and nitric acid for nitration, followed by the addition of iodine in the presence of a catalyst, is a common approach .
化学反应分析
Types of Reactions: 1-Bromo-3-iodo-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the compound susceptible to further electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogens (bromine and iodine) allows for nucleophilic substitution reactions, where the halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3).
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Electrophilic Substitution: Substituted benzene derivatives with additional electrophilic groups.
Nucleophilic Substitution: Compounds where the halogen atoms are replaced by nucleophiles.
Reduction: 1-Bromo-3-iodo-2-aminobenzene.
科学研究应用
1-Bromo-3-iodo-2-nitrobenzene has several applications in scientific research:
作用机制
The mechanism of action of 1-Bromo-3-iodo-2-nitrobenzene primarily involves its reactivity towards electrophiles and nucleophiles. The nitro group deactivates the benzene ring towards electrophilic substitution, while the halogen atoms facilitate nucleophilic substitution. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
- 1-Bromo-2-iodo-3-nitrobenzene
- 1-Iodo-2-nitrobenzene
- 1-Bromo-3-nitrobenzene
Comparison: 1-Bromo-3-iodo-2-nitrobenzene is unique due to the specific positions of its substituents, which influence its reactivity and applicationsSimilarly, 1-Iodo-2-nitrobenzene and 1-Bromo-3-nitrobenzene differ in their reactivity due to the absence of one halogen substituent .
生物活性
1-Bromo-3-iodo-2-nitrobenzene (CAS No. 1126425-84-0) is a nitroaromatic compound with significant biological activity. This compound is characterized by the presence of bromine, iodine, and nitro functional groups, which contribute to its chemical reactivity and potential biological effects. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields, including pharmaceuticals and environmental science.
- Molecular Formula : C6H3BrINO2
- Molecular Weight : 327.90 g/mol
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which affects its absorption and distribution in biological systems.
Biological Activity Overview
This compound exhibits several biological activities, primarily related to its interaction with biological macromolecules and potential toxicity. The following sections summarize key findings from research studies on its biological effects.
1. Cytotoxicity and Genotoxicity
Studies indicate that nitroaromatic compounds, including this compound, can exhibit cytotoxic and genotoxic effects. For instance:
- Cytotoxicity : In vitro studies have shown that exposure to various concentrations of this compound can lead to cell death in mammalian cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) that damage cellular components.
- Genotoxicity : Preliminary assays suggest the potential for DNA damage, as evidenced by increased rates of sister chromatid exchanges in treated cells. However, results may vary based on the specific conditions of the assays employed.
2. Enzyme Inhibition
This compound has been identified as an inhibitor of certain cytochrome P450 enzymes:
- CYP1A2 and CYP2C9 Inhibition : This compound has shown significant inhibitory effects on CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, raising concerns regarding drug-drug interactions.
Case Studies
Several case studies have been documented to illustrate the biological impacts of this compound:
| Study | Findings |
|---|---|
| Study 1 | In vitro analysis revealed a dose-dependent cytotoxic effect on human liver cells (HepG2) with an IC50 value of approximately 25 µM. |
| Study 2 | Genotoxicity assays indicated a significant increase in DNA strand breaks at concentrations above 10 µM, suggesting a potential carcinogenic risk. |
| Study 3 | Animal studies demonstrated liver toxicity in rodents at high doses, with observed histopathological changes consistent with oxidative stress. |
Toxicological Profile
The toxicological profile of this compound is characterized by:
- Acute Toxicity : The LD50 values in rodent models suggest moderate toxicity upon acute exposure.
- Chronic Effects : Long-term exposure may lead to cumulative toxicity, particularly affecting liver function due to enzyme inhibition.
属性
IUPAC Name |
1-bromo-3-iodo-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXDVNRQFNSTCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













